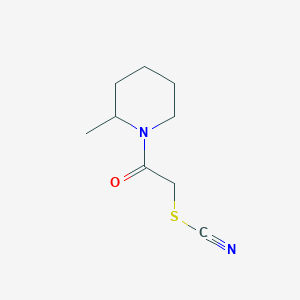

2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate

Description

Propriétés

Numéro CAS |

501915-97-5 |

|---|---|

Formule moléculaire |

C9H14N2OS |

Poids moléculaire |

198.29 g/mol |

Nom IUPAC |

[2-(2-methylpiperidin-1-yl)-2-oxoethyl] thiocyanate |

InChI |

InChI=1S/C9H14N2OS/c1-8-4-2-3-5-11(8)9(12)6-13-7-10/h8H,2-6H2,1H3 |

Clé InChI |

MZIFRYKYMZXKLX-UHFFFAOYSA-N |

SMILES canonique |

CC1CCCCN1C(=O)CSC#N |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions where a suitable 2-(2-methylpiperidin-1-yl)-2-oxoethyl halide (commonly chloride or bromide) is reacted with a thiocyanate source such as sodium thiocyanate or ammonium thiocyanate. The thiocyanate ion acts as a nucleophile, displacing the halide to form the thiocyanate derivative.

Reaction Conditions

- Reagents: 2-(2-Methylpiperidin-1-yl)-2-oxoethyl halide (e.g., chloroacetamide derivative), sodium thiocyanate or ammonium thiocyanate.

- Solvents: Polar aprotic solvents such as N,N-dimethylacetamide or other suitable solvents that dissolve both reactants.

- Temperature: Reactions are commonly performed under reflux conditions to drive the substitution to completion.

- Catalysts: Generally, no additional catalysts are required; however, reaction optimization may involve mild bases or phase transfer catalysts to improve yield.

- Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress and completion.

Stepwise Synthesis Outline

- Preparation of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl halide: Starting from 2-methylpiperidine, acylation with chloroacetyl chloride or related reagents yields the corresponding halide intermediate.

- Nucleophilic substitution: The halide intermediate is reacted with sodium or ammonium thiocyanate under reflux in an appropriate solvent.

- Isolation and purification: The product is isolated by standard work-up procedures, including extraction and purification by recrystallization or chromatography.

- Characterization: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify thiocyanate incorporation and purity.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Methylpiperidine + Chloroacetyl chloride | Base, solvent (e.g., dichloromethane), 0°C to room temp | 2-(2-Methylpiperidin-1-yl)-2-oxoethyl chloride |

| 2 | 2-(2-Methylpiperidin-1-yl)-2-oxoethyl chloride + NaSCN | Reflux, polar aprotic solvent (e.g., N,N-dimethylacetamide) | This compound |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the disappearance of halide signals and appearance of thiocyanate-related chemical shifts.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the thiocyanate compound confirm molecular weight.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for the thiocyanate group (typically near 2100–2150 cm⁻¹) are observed.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-(2-Methylpiperidin-1-yl)-2-oxoethyl halide |

| Nucleophile | Sodium thiocyanate or ammonium thiocyanate |

| Solvent | N,N-Dimethylacetamide or similar polar aprotic solvent |

| Temperature | Reflux (typically 80–120°C depending on solvent) |

| Reaction Time | Several hours (typically 4–12 hours) |

| Monitoring | Thin-layer chromatography (TLC) |

| Purification | Recrystallization or chromatographic methods |

| Characterization | NMR, MS, IR |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate involves its interaction with biological targets through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Thiocyanate Derivatives

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., –NO₂ in the 3-nitrophenyl derivative) increase electrophilicity at the thiocyanate group, enhancing reactivity in nucleophilic substitutions . The 4-chlorophenyl analog () lacks reported melting/boiling points, suggesting stability challenges compared to its 3-chlorophenyl isomer ().

Synthetic Pathways :

- Thiocyanate Introduction : Most analogs are synthesized via substitution reactions. For example, 2-(3-chlorophenyl)-2-oxoethyl thiocyanate is prepared by reacting a cyanide intermediate with thiocyanic acid , while 2-(5-bromo-2-hydroxy-4-methylphenyl)-2-oxoethyl thiocyanate is derived from ammonium thiocyanate and a dibromo precursor .

Thermal Stability :

- The 3-nitrophenyl derivative exhibits a higher melting point (124–126°C) than the 3-chlorophenyl analog (87–89°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) from the nitro group .

Hazard Profiles :

- All listed compounds are classified as irritants (Xi hazard symbol), consistent with thiocyanates’ tendency to release toxic HCN or thiocyanate ions under decomposition .

Activité Biologique

2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate, also known by its chemical structure and CAS number 501915-97-5, is a compound of interest in medicinal chemistry. Its biological activity has been the subject of various studies, particularly in the realms of anticancer and antimicrobial properties. This article aims to compile and analyze existing research findings, case studies, and relevant data regarding the biological activity of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2OS |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 501915-97-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : It might influence pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth and metabolism.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Fayad et al. (2019) demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

Case Study Findings:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values : The IC50 for MCF-7 was approximately 15 µM, indicating potent activity against this cell line.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Safety and Toxicity

Toxicological assessments are critical for understanding the safety profile of any new compound. Initial studies have shown that while this compound has promising biological activity, it also requires careful evaluation regarding its toxicity levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate, and what critical parameters must be controlled during synthesis?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 2-(2-methylpiperidin-1-yl)-2-oxoethyl precursor (e.g., a bromo- or chloro-derivative) with thiocyanate salts (KSCN or NaSCN) in polar aprotic solvents like dimethylformamide (DMF) under reflux. Key parameters include:

- Solvent choice : DMF enhances reactivity due to its high polarity .

- Temperature control : Excess heat may lead to thiocyanate hydrolysis to sulfides or side reactions with nucleophilic piperidine nitrogen .

- Stoichiometry : A 1.2–1.5 molar excess of thiocyanate salt ensures complete substitution .

Q. Which spectroscopic techniques are most reliable for characterizing the thiocyanate group in this compound, and what are common pitfalls in data interpretation?

- Methodology :

- IR spectroscopy : The SCN stretch appears at 2050–2150 cm⁻¹, but overlaps with nitrile or carbonyl signals require deconvolution .

- NMR : The thiocyanate carbon (δ ~110–120 ppm in NMR) is diagnostic, but signal broadening due to quadrupolar effects of may occur. Use high-resolution instruments or -labeling for clarity .

- Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺), but fragmentation patterns may obscure the SCN group; HRMS is preferred .

Q. How can researchers design a preliminary in vitro assay to assess this compound’s biological activity?

- Methodology :

- Cell lines : Use cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative assays, referencing protocols from similar piperidine-thiocyanate derivatives .

- Dose-response curves : Test concentrations from 1 nM to 100 μM, with 72-hour incubation and MTT/PrestoBlue viability endpoints.

- Controls : Include cisplatin (positive control) and solvent-only (negative control) to validate assay conditions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., thiocyanate orientation) be resolved during structural refinement?

- Methodology :

- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data to minimize thermal motion artifacts. Synchrotron sources improve data quality .

- Refinement software : SHELXL is recommended for small-molecule refinement. Apply restraints to the SCN group if disorder is observed, and validate with residual density maps .

- Validation tools : Check R-factors, ADPs, and PLATON/checkCIF reports to identify unresolved ambiguities .

Q. What experimental strategies mitigate thiocyanate hydrolysis during long-term biological assays in aqueous media?

- Methodology :

- Buffering : Use phosphate buffers (pH 6.5–7.5) to stabilize the SCN group; avoid alkaline conditions (pH >8) that accelerate hydrolysis .

- Temperature : Store working solutions at 4°C and limit assay incubation times to <24 hours.

- Stabilizers : Add 1–5% DMSO or cyclodextrins to encapsulate the compound and reduce water accessibility .

Q. How does the 2-methylpiperidin-1-yl group influence regioselectivity in nucleophilic reactions compared to unsubstituted piperidine analogs?

- Methodology :

- Steric effects : The methyl group at position 2 increases steric hindrance, directing nucleophilic attack (e.g., SCN⁻) to the more accessible oxoethyl carbon. Compare reaction rates with 2-unsubstituted analogs using kinetic studies .

- Electronic effects : Conduct DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify electron-deficient sites .

Q. What computational approaches predict the compound’s metabolic stability, and how can these be validated experimentally?

- Methodology :

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism and thiocyanate cleavage. Focus on cytochrome P450 3A4/2D6 isoforms .

- Validation : Perform liver microsome assays (human or rat) with LC-MS/MS monitoring of parent compound degradation. Compare half-life () values to computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.